1-Cbz-3-[Boc(cyclopropyl)amino]piperidine chemical structure and properties
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine chemical structure and properties
Executive Summary
1-Cbz-3-[Boc(cyclopropyl)amino]piperidine (Formula: C₂₁H₃₀N₂O₄) is a high-value heterocyclic intermediate designed for diversity-oriented synthesis (DOS) in pharmaceutical development. Its structural core—a 3-aminopiperidine scaffold—is a privileged pharmacophore found in numerous FDA-approved therapeutics, including DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and JAK inhibitors (e.g., Tofacitinib).
The molecule’s primary utility lies in its orthogonal protection strategy .[1] It features two distinct nitrogen protecting groups: a Carboxybenzyl (Cbz) group on the piperidine ring nitrogen and a tert-Butyloxycarbonyl (Boc) group on the exocyclic amine.[1] This dual-protection scheme allows researchers to selectively deprotect and functionalize either nitrogen atom independently, facilitating the rapid generation of structure-activity relationship (SAR) libraries. The cyclopropyl moiety adds specific steric bulk and metabolic stability, often serving to improve the pharmacokinetic profile of final drug candidates.
Chemical Identity & Structural Analysis
This compound is a fully protected, lipophilic building block. The presence of the cyclopropyl group on the exocyclic nitrogen distinguishes it from standard 3-aminopiperidine intermediates, adding significant complexity to its synthesis and conformational dynamics.
Physicochemical Properties
| Property | Value / Description |
| IUPAC Name | tert-butyl N-(1-((benzyloxy)carbonyl)piperidin-3-yl)-N-cyclopropylcarbamate |
| Molecular Formula | C₂₁H₃₀N₂O₄ |
| Molecular Weight | 374.48 g/mol |
| CAS Number | Not widely listed (Custom Intermediate); Related: 188111-79-7 (1-Boc-3-amino analog) |
| Chirality | Contains one chiral center at C3.[2][3][4] Available as (R), (S), or Racemate.[1][5] |
| Physical State | Viscous oil or low-melting solid (depending on purity/enantiomer). |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in water. |
| LogP (Predicted) | ~3.5 – 4.2 (Highly Lipophilic) |
Structural Diagram & Protecting Group Logic
The molecule consists of three functional domains:
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The Scaffold: A piperidine ring providing the saturated heterocyclic core.
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The Orthogonal Pair:
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N1 (Ring): Protected by Cbz (cleaved by Hydrogenolysis).
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N3 (Exocyclic): Protected by Boc (cleaved by Acid).[1]
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The Substituent: A cyclopropyl group attached to N3, enhancing metabolic stability (blocking N-dealkylation) and inducing specific conformational constraints.
Synthesis & Manufacturing
The synthesis of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine presents a challenge due to the poor nucleophilicity of cyclopropyl halides. Direct alkylation is inefficient. The industry-standard route employs Reductive Amination followed by protection.
Mechanistic Route
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Starting Material: 1-Cbz-3-piperidone (commercially available or oxidized from 1-Cbz-3-hydroxypiperidine).
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Reductive Amination: The ketone reacts with cyclopropylamine to form an imine/enamine intermediate, which is reduced in situ (typically using Sodium Triacetoxyborohydride, STAB) to yield the secondary amine.
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Boc Protection: The resulting secondary amine is sterically hindered but reactive enough to be protected using Di-tert-butyl dicarbonate (Boc₂O).
Synthesis Workflow Diagram (DOT)
Caption: Step-wise synthesis via reductive amination of 1-Cbz-3-piperidone followed by Boc anhydride protection.
Applications in Drug Discovery
This scaffold is a "molecular pivot." Its value is defined by the ability to diverge into two different chemical spaces based on which protecting group is removed first.[1]
Strategy A: C-Terminus / Ring Functionalization (Cbz Cleavage)
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Action: Hydrogenolysis (H₂/Pd-C).
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Result: Free piperidine nitrogen.
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Application: Urea formation, reductive amination, or amide coupling to attach the scaffold to a larger central core (e.g., a kinase hinge binder).
Strategy B: N-Terminus / Exocyclic Functionalization (Boc Cleavage)
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Action: Acidic hydrolysis (TFA or HCl).
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Result: Free secondary cyclopropyl amine.
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Application: This is less common as the first step because the cyclopropyl amine is already substituted. However, removing Boc allows for interaction with acidic residues in a protein pocket or further derivatization if the cyclopropyl group is not the final desired end-state (though rare).
Experimental Protocols
Note: All procedures must be performed in a fume hood.
Protocol 1: Selective Removal of Boc Group (Acidolysis)
Use this to expose the exocyclic amine while keeping the piperidine ring protected.
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Dissolution: Dissolve 1.0 eq of 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine in Dichloromethane (DCM) (approx. 0.1 M concentration).
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Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise. Final ratio DCM:TFA should be 2:1 or 4:1.
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Scientist's Note: The cyclopropyl group is acid-stable under mild conditions, but avoid heating or extremely prolonged exposure to strong acids to prevent ring opening.
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Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1-2 hours. Monitor by TLC (Boc group loss usually lowers R_f significantly).
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Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
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Output: The TFA salt of 1-Cbz-3-(cyclopropylamino)piperidine.
Protocol 2: Selective Removal of Cbz Group (Hydrogenolysis)
Use this to expose the piperidine ring nitrogen.
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Preparation: Dissolve 1.0 eq of the compound in Methanol or Ethanol (0.1 M). Argon purge the vessel.
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Catalyst: Add 10 wt% Palladium on Carbon (Pd/C).
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Hydrogenation: Introduce H₂ gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2–6 hours.
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Scientist's Note: Boc groups are stable to hydrogenolysis. However, ensure the reaction is not acidic, as Pd/C can sometimes retain acid traces.
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Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.
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Output: 3-[Boc(cyclopropyl)amino]piperidine (Free base).
Orthogonal Deprotection Logic Diagram (DOT)
Caption: Divergent deprotection pathways allowing selective functionalization of the scaffold.
Safety & Handling
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Hazards: As a carbamate-protected amine, the compound is generally stable but should be treated as an irritant.
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Cyclopropylamines: Some cyclopropylamines can function as mechanism-based inhibitors (suicide substrates) for enzymes like Monoamine Oxidase (MAO) or Cytochrome P450. While the protected form is likely inert, the free amine intermediates should be handled with care regarding biological activity.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is sensitive to moisture/acid over long periods; the Cbz group is generally robust.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 545809, 1-Boc-3-Aminopiperidine. Retrieved from [Link]
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Ma, D., et al. (2020).[6] A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Retrieved from [Link][4]
Sources
- 1. 1-Cbz-3-[Boc(cyclopropyl)amino]piperidine | Benchchem [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 876461-55-1 Cas No. | (S)-1-Cbz-3-aminopiperidine | Apollo [store.apolloscientific.co.uk]
- 4. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]
- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]
